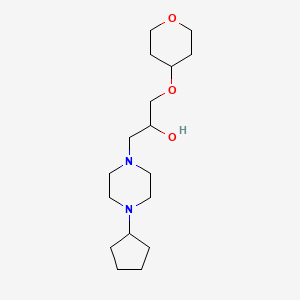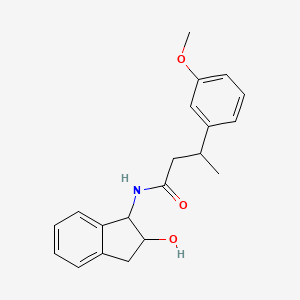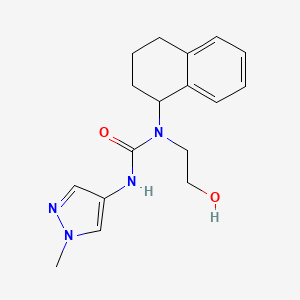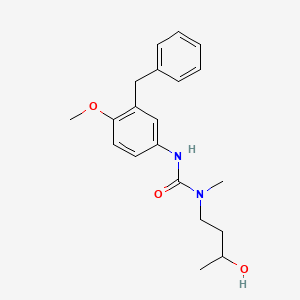
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mechanism of Action
As mentioned previously, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol acts as an inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can have a range of effects on the brain, including reducing seizure activity, decreasing anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol are still being studied, but research has shown that it can have a range of effects on the brain and body. In addition to its potential therapeutic applications, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been shown to increase dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol in lab experiments is its specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol is its potential toxicity at high doses, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the development of new therapeutic applications for the compound, such as its potential use in the treatment of Parkinson's disease. Additionally, researchers are continuing to investigate the biochemical and physiological effects of 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, which could provide new insights into the role of GABA in the brain. Finally, there is ongoing research into the development of new compounds that are similar to 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol but may have improved therapeutic properties.
Synthesis Methods
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-cyclopentylpiperazine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst such as triethylamine. The resulting compound can then be purified using techniques such as column chromatography.
Scientific Research Applications
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications in the treatment of conditions such as epilepsy, addiction, and anxiety disorders. One study found that 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol was effective in reducing seizure activity in a mouse model of epilepsy, while another study demonstrated its potential as a treatment for cocaine addiction.
properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c20-16(14-22-17-5-11-21-12-6-17)13-18-7-9-19(10-8-18)15-3-1-2-4-15/h15-17,20H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOIHYEBBIEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)

![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
![1-(2,6-Difluorophenyl)-2-[(4-methylsulfinylphenyl)methylamino]ethanol](/img/structure/B6640839.png)


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)